molecular formula C7H5BrClIO B3179977 1-Bromo-2-chloro-4-iodo-5-methoxybenzene CAS No. 1160574-88-8

1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Cat. No.: B3179977
CAS No.: 1160574-88-8
M. Wt: 347.37
InChI Key: XJRTUQVOZQYNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-chloro-4-iodo-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClIO. This compound is characterized by the presence of bromine, chlorine, iodine, and methoxy groups attached to a benzene ring. The unique combination of these substituents makes it an interesting subject for various chemical studies and applications.

Scientific Research Applications

1-Bromo-2-chloro-4-iodo-5-methoxybenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. The process begins with a benzene ring, which undergoes successive halogenation and methoxylation reactions. For instance, starting with a methoxybenzene derivative, bromination, chlorination, and iodination can be performed under controlled conditions to introduce the respective halogens at specific positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as column chromatography and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-iodo-5-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Halogenating agents like bromine, chlorine, and iodine in the presence of Lewis acids.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substituted Benzene Derivatives: Depending on the substituents introduced, various substituted benzene derivatives can be formed.

    Quinones: Oxidation of the methoxy group can yield quinone derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-iodo-5-methoxybenzene largely depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-iodo-5-methylbenzene
  • 1-Bromo-2-chloro-4-iodo-5-fluorobenzene
  • 1-Bromo-2-chloro-4-iodo-5-nitrobenzene

Uniqueness: 1-Bromo-2-chloro-4-iodo-5-methoxybenzene is unique due to the presence of the methoxy group, which can participate in additional chemical reactions compared to its methyl, fluoro, or nitro analogs. The methoxy group also influences the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-bromo-2-chloro-4-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRTUQVOZQYNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-chloro-4-iodo-5-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-chloro-4-iodo-5-methoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-chloro-4-iodo-5-methoxybenzene
Reactant of Route 4
1-Bromo-2-chloro-4-iodo-5-methoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-chloro-4-iodo-5-methoxybenzene
Reactant of Route 6
1-Bromo-2-chloro-4-iodo-5-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.